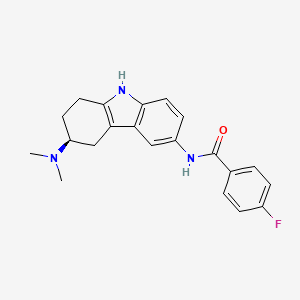

LY 344864 (S-enantiomer)

Description

Properties

IUPAC Name |

N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWHICIUSVVNGX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301134681 | |

| Record name | N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301134681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186544-27-4 | |

| Record name | N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186544-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301134681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY344864 (S-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY344864, specifically its S-enantiomer, is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2] This compound has been instrumental as a pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT1F receptor, particularly in the context of migraine and, more recently, in neuroprotection and mitochondrial biogenesis.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of LY344864, including its receptor binding profile, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Core Mechanism of Action: Selective 5-HT1F Receptor Agonism

The primary mechanism of action of LY344864 is its high-affinity binding to and activation of the 5-HT1F receptor, a G-protein coupled receptor (GPCR).[1][2] Unlike other members of the triptan class of anti-migraine drugs that target 5-HT1B and 5-HT1D receptors, LY344864 exhibits significant selectivity for the 5-HT1F subtype.[1] This selectivity is a key feature, as activation of 5-HT1B/1D receptors is associated with vasoconstriction, a potential cardiovascular liability.[4] In contrast, LY344864 does not induce vasoconstriction at concentrations where it is effective in preclinical migraine models.[4]

Quantitative Pharmacological Profile

The binding affinity and functional potency of LY344864 have been characterized across various receptor subtypes. The following table summarizes the key quantitative data, highlighting its selectivity for the 5-HT1F receptor.

| Receptor Subtype | Parameter | Value | Species | Reference |

| Human 5-HT1F | Ki (nM) | 6 | Human | [2][3] |

| Human 5-HT1F | EC50 (nM) | 3 | Human | [1] |

| Human 5-HT1A | Ki (µM) | 0.530 | Human | [3] |

| Human 5-HT1B | Ki (µM) | 0.549 | Human | [3] |

| Human 5-HT1D | Ki (µM) | 0.575 | Human | [3] |

| Human 5-HT1E | Ki (µM) | 1.415 | Human | [3] |

| Human 5-HT2A | Ki (µM) | 3.935 | Human | [3] |

| Human 5-HT2B | Ki (µM) | 1.695 | Human | [3] |

| Human 5-HT2C | Ki (µM) | 3.499 | Human | [3] |

| Human 5-HT7 | Ki (µM) | 4.851 | Human | [3] |

| Rat α1-adrenergic | Ki (µM) | 5.06 | Rat | [3] |

| Rat α2-adrenergic | Ki (µM) | 3.69 | Rat | [3] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half-maximal effective concentration, a measure of functional potency. A lower EC50 indicates higher potency.

Signaling Pathways

Activation of the 5-HT1F receptor by LY344864 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] More recent research has also uncovered a novel downstream pathway involving the induction of mitochondrial biogenesis.

Canonical Gi-Coupled Signaling Pathway

Mitochondrial Biogenesis Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like LY344864 for the 5-HT1F receptor.

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT1F receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

Radioligand (e.g., [3H]-Sumatriptan or another suitable 5-HT1F radioligand) at a concentration near its Kd.

-

Varying concentrations of the unlabeled test compound (LY344864).

-

For determining non-specific binding, add a high concentration of a known 5-HT1F ligand (e.g., unlabeled serotonin).

-

Incubate at room temperature for a defined period to reach equilibrium.

-

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Forskolin-Stimulated cAMP Accumulation Assay (for determining EC50)

This protocol describes a functional assay to measure the ability of LY344864 to inhibit adenylyl cyclase activity.

-

Cell Culture:

-

Culture cells stably expressing the human 5-HT1F receptor in a suitable medium.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound (LY344864).

-

Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and increase cAMP levels.

-

Incubate for a defined period at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the LY344864 concentration.

-

Determine the EC50 value, which is the concentration of LY344864 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

-

Experimental Workflow Visualization

Conclusion

LY344864 is a highly selective and potent 5-HT1F receptor full agonist. Its mechanism of action is centered on the activation of this Gi-coupled receptor, leading to the inhibition of adenylyl cyclase. Furthermore, it engages downstream signaling pathways that promote mitochondrial biogenesis, opening new avenues for its therapeutic application. The lack of vasoconstrictor activity, a hallmark of its selectivity, distinguishes it from older anti-migraine therapies. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of targeting the 5-HT1F receptor.

References

- 1. LY 344864 hydrochloride, 5-HT1F agonist (CAS 186544-26-3) | Abcam [abcam.com]

- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of LY344864 (S-enantiomer): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY344864, specifically its S-enantiomer, is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2][3] Its high affinity and functional specificity have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the 5-HT1F receptor. This technical guide provides a comprehensive overview of the pharmacological profile of LY344864, detailing its receptor binding characteristics, functional activity, and in vivo effects. The document includes structured data tables for quantitative analysis, in-depth experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific application.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potency of LY344864 at various neurotransmitter receptors.

Table 1: Receptor Binding Affinity of LY344864

| Receptor Subtype | Ki (nM) | Species | Radioligand Used | Reference |

| Serotonin Receptors | ||||

| 5-HT1A | 530 | Human | [³H]8-OH-DPAT | [1][4] |

| 5-HT1B | 549 | Human | [¹²⁵I]GTI | [1][4] |

| 5-HT1D | 575 | Human | [³H]GR-125743 | [1][4] |

| 5-HT1E | 1415 | Human | [³H]5-HT | [1][4] |

| 5-HT1F | 6 | Human | [³H]LY334370 | [1][2][4] |

| 5-HT2A | 3935 | Human | [³H]Ketanserin | [4] |

| 5-HT2B | 1695 | Human | [³H]LSD | [1][4] |

| 5-HT2C | 3499 | Human | [³H]Mesulergine | [1][4] |

| 5-HT3A | 3935 | Human | [³H]Granisetron | [1] |

| 5-HT7 | 4851 | Human | [³H]5-CT | [1][4] |

| Adrenergic Receptors | ||||

| α1-adrenergic | 5060 | Rat | Not Specified | [1] |

| α2-adrenergic | 3690 | Rat | Not Specified | [1] |

Table 2: Functional Activity of LY344864

| Assay | Receptor | Effect | EC50/IC50 (nM) | Notes | Reference |

| Forskolin-Induced cAMP Accumulation | 5-HT1F | Full Agonist | 3 | Inhibition of forskolin-stimulated cAMP. Similar in magnitude to serotonin. | [2][4] |

| Neurogenic Dural Inflammation (in vivo) | 5-HT1F | Inhibition | ID50 = 0.6 ng/kg (i.v.), 1.2 ng/kg (p.o.) | Inhibition of dural protein extravasation in rats. | [1][5] |

| Rabbit Saphenous Vein Contraction | 5-HT1B/1D | No Contraction | >10,000 | Did not contract the vein, unlike triptans. Modest contraction only at concentrations >10⁻⁵ M. | [6] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize the pharmacological profile of LY344864 are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of LY344864 for various serotonin and other neurotransmitter receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Cell lines (e.g., CHO, HEK293) stably expressing the human receptor subtype of interest are cultured and harvested.

-

For native tissue assays, brain regions known to express the target receptor are dissected.[7]

-

Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.[8]

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[8]

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[8]

-

To each well, the following are added in sequence:

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand) are included.[4]

-

The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[8]

-

-

Separation and Quantification:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from unbound radioligand.[4][8]

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[4]

-

The radioactivity retained on the filters is measured using a scintillation counter.[4]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of LY344864 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Forskolin-Induced cAMP Accumulation Assay

Objective: To determine the functional activity of LY344864 at G-protein coupled receptors, specifically its effect on adenylyl cyclase activity.

Methodology:

-

Cell Culture and Plating:

-

Assay Procedure:

-

The growth medium is removed, and cells are washed with a suitable assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).[9]

-

Cells are co-stimulated with:

-

A fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.[9]

-

Varying concentrations of LY344864.

-

-

The cells are incubated for a defined period (e.g., 20-30 minutes) at 37°C.[10][11]

-

-

cAMP Quantification:

-

Data Analysis:

-

The amount of cAMP produced in the presence of different concentrations of LY344864 is quantified.

-

Data are plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the log concentration of LY344864.

-

The EC50 value, representing the concentration of LY344864 that produces 50% of the maximal inhibitory effect, is determined using non-linear regression.

-

Neurogenic Dural Inflammation Model

Objective: To assess the in vivo efficacy of LY344864 in a preclinical model of migraine.

Methodology:

-

Animal Preparation:

-

Male rats are anesthetized.

-

The trachea is cannulated for artificial respiration, and a femoral vein is cannulated for drug and dye administration.

-

The animal is placed in a stereotaxic frame, and a craniotomy is performed to expose the dura mater and the trigeminal ganglion.

-

-

Experimental Procedure:

-

A stimulating electrode is lowered into the trigeminal ganglion.

-

LY344864 or vehicle is administered intravenously (i.v.) or orally (p.o.) at various doses.

-

After a set time, a dye such as Evans blue (which binds to plasma albumin) is injected intravenously.

-

The trigeminal ganglion is electrically stimulated for a specific duration (e.g., 5 minutes) to induce neurogenic inflammation.

-

-

Quantification of Plasma Extravasation:

-

After stimulation, the animal is euthanized, and the dura mater is dissected.

-

The extravasated Evans blue dye in the dura is extracted using a solvent (e.g., formamide).

-

The concentration of the extracted dye is quantified by measuring its absorbance with a spectrophotometer.

-

-

Data Analysis:

-

The amount of plasma protein extravasation is determined by the quantity of Evans blue in the dura.

-

The inhibitory effect of LY344864 is calculated as the percentage reduction in plasma extravasation compared to the vehicle-treated group.

-

The dose that produces 50% inhibition (ID50) is calculated.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to LY344864.

Caption: 5-HT1F Receptor Signaling Pathway.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Forskolin-Induced cAMP Assay.

Discussion and Conclusion

The data presented unequivocally demonstrate that LY344864 is a highly selective and potent agonist at the human 5-HT1F receptor. Its affinity for the 5-HT1F receptor is substantially higher than for other serotonin receptor subtypes and adrenergic receptors, highlighting its specificity.[1][4] Functionally, LY344864 acts as a full agonist, effectively inhibiting adenylyl cyclase activity, which is the canonical signaling pathway for 5-HT1 receptors.[2][12] This mechanism of action is consistent with the Gi/o protein coupling of the 5-HT1F receptor.

The in vivo efficacy of LY344864 in the neurogenic dural inflammation model of migraine provides a strong rationale for the investigation of 5-HT1F receptor agonists as a therapeutic strategy for migraine.[1] Notably, its lack of vasoconstrictive properties in the rabbit saphenous vein, a surrogate for coronary artery constriction, distinguishes it from the triptan class of migraine medications and suggests a potentially improved cardiovascular safety profile.[6]

More recent research has also explored the role of 5-HT1F receptor activation in other neurological conditions. For instance, LY344864 has been shown to promote mitochondrial biogenesis and attenuate dopaminergic neuron loss in a mouse model of Parkinson's disease, suggesting a potential neuroprotective role.[1][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Neurogenic dural inflammation induced by inflammatory soup combined with CGRP : a modified animal model of migraine | Semantic Scholar [semanticscholar.org]

- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Human 5-HT7 Receptor-Induced Inactivation of Forskolin-Stimulated Adenylate Cyclase by Risperidone, 9-OH-Risperidone and Other “Inactivating Antagonists” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

In-Depth Technical Guide: LY-344864 (S-enantiomer) Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-344864 is a potent and selective agonist for the serotonin 5-HT1F receptor. As the S-enantiomer, it represents the active form of this compound, which has been a valuable pharmacological tool for investigating the role of the 5-HT1F receptor in various physiological processes, most notably in the context of migraine pathophysiology. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of LY-344864, along with detailed experimental methodologies and an examination of its primary signaling pathway.

Data Presentation: Binding Affinity and Selectivity

The following tables summarize the quantitative data on the binding affinity (Ki) of LY-344864 for various serotonin (5-HT) receptor subtypes and other neurotransmitter receptors. This data is crucial for understanding the compound's selectivity and potential for off-target effects.

Table 1: Binding Affinity of LY-344864 for Human Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference(s) |

| 5-HT1F | 6 | [1] |

| 5-HT1A | 530 | [1] |

| 5-HT1B | 549 | [1] |

| 5-HT1D | 575 | [1] |

| 5-HT1E | 1415 | [1] |

| 5-HT2A | >10,000 | |

| 5-HT2B | 1695 | [1] |

| 5-HT2C | 3499 | [1] |

| 5-HT7 | 4851 | [1] |

Table 2: Binding Affinity of LY-344864 for Other Receptors

| Receptor | Species | Ki (nM) | Reference(s) |

| α1-adrenergic | Rat | 5060 | [1] |

| α2-adrenergic | Rat | 3690 | [1] |

Experimental Protocols

The binding affinity and functional activity of LY-344864 have been determined using standard in vitro pharmacological assays. The following sections detail the representative methodologies employed in these key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A competitive binding assay is used to determine the Ki of an unlabeled compound (LY-344864) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of LY-344864 for the human 5-HT1F receptor and other receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human 5-HT1F receptor (or other receptors of interest).

-

Radioligand: [3H]-Serotonin ([3H]-5-HT) is a commonly used radioligand for 5-HT1 receptors.[2]

-

Unlabeled LY-344864

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled LY-344864.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of LY-344864 (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay is used to determine the functional activity of a compound at a G-protein coupled receptor (GPCR) that is coupled to the Gi/o signaling pathway, such as the 5-HT1F receptor. Activation of Gi/o proteins inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

Objective: To determine if LY-344864 is an agonist at the human 5-HT1F receptor and to quantify its potency and efficacy.

Materials:

-

Cells stably expressing the human 5-HT1F receptor.

-

Forskolin (an activator of adenylyl cyclase).

-

LY-344864

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of LY-344864.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Lysis and Detection: After a specific incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The ability of LY-344864 to inhibit the forskolin-stimulated cAMP accumulation is a measure of its agonist activity. The data is plotted as a concentration-response curve to determine the EC50 (potency) and the maximal inhibition (efficacy) of the compound. LY-344864 has been shown to be a full agonist, producing an effect similar in magnitude to serotonin itself.[1]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the primary signaling pathway associated with LY-344864.

Conclusion

LY-344864 (S-enantiomer) is a highly selective agonist for the 5-HT1F receptor, with significantly lower affinity for other serotonin receptor subtypes and non-serotonergic receptors. This selectivity makes it an invaluable tool for elucidating the specific functions of the 5-HT1F receptor. The primary mechanism of action of LY-344864 is through the activation of the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. Further research has also implicated its role in promoting mitochondrial biogenesis through downstream signaling cascades. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

In Vitro Characterization of LY344864: A Selective 5-HT1F Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY344864 is a potent and selective agonist for the 5-hydroxytryptamine 1F (5-HT1F) receptor, a G-protein coupled receptor implicated in the pathophysiology of migraine. This document provides a comprehensive in vitro characterization of LY344864, detailing its receptor binding affinity, functional activity, and the experimental protocols utilized for its evaluation. The data presented herein underscores the compound's high affinity and selectivity for the 5-HT1F receptor and its full agonist activity, which is mediated through the inhibition of adenylyl cyclase. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development, offering a foundational understanding of the in vitro pharmacological profile of LY344864.

Receptor Binding Profile

The binding affinity of LY344864 was assessed across a range of serotonin (5-HT) and adrenergic receptors through radioligand binding assays. The data, summarized in Table 1, demonstrate that LY344864 exhibits high affinity for the human 5-HT1F receptor, with a dissociation constant (Ki) of 6 nM.[1][2][3][4] Its affinity for other 5-HT receptor subtypes and adrenergic receptors is significantly lower, highlighting its selectivity.

Table 1: Receptor Binding Affinity of LY344864

| Receptor Subtype | Species | K_i_ (μM) |

| 5-HT_1F_ | Human | 0.006 [1][3][4] |

| 5-HT_1A_ | Human | 0.530[1][3][4] |

| 5-HT_1B_ | Human | 0.549[1][3][4] |

| 5-HT_1D_ | Human | 0.575[1][3][4] |

| 5-HT_1E_ | Human | 1.415[1][3][4] |

| 5-HT_2A_ | Human | 3.935 |

| 5-HT_2B_ | Human | 1.695[1][3][4] |

| 5-HT_2C_ | Human | 3.499[1][3][4] |

| 5-HT_3A_ | Human | 3.935[3][4] |

| 5-HT_7_ | Human | 4.851[1][3][4] |

| α_1_-adrenergic | Rat | 5.06[3][4] |

| α_2_-adrenergic | Rat | 3.69[3][4] |

Functional Activity

LY344864 is a full agonist at the 5-HT1F receptor.[1][2][3][4] Its functional potency was determined in a cAMP assay using cells stably transfected with the human 5-HT1F receptor. LY344864 demonstrated a potent inhibitory effect on forskolin-stimulated cAMP accumulation, with an EC_50_ of 3 nM.[1] This activity is consistent with the 5-HT1F receptor being coupled to an inhibitory G-protein (G_i_).

Table 2: Functional Activity of LY344864

| Assay Type | Receptor | Parameter | Value |

| cAMP Accumulation | Human 5-HT_1F_ | EC_50_ | 3 nM[1] |

Signaling Pathway

The 5-HT1F receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor couples to an inhibitory G-protein (Gα_i_). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize LY344864.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of LY344864 for the 5-HT1F receptor and other receptors of interest.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand (e.g., [³H]-5-HT)

-

LY344864

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its K_d_, and varying concentrations of LY344864. For determination of non-specific binding, a saturating concentration of a non-labeled competing ligand is used instead of LY344864.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of LY344864 that inhibits 50% of the specific binding of the radioligand (IC_50_). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

cAMP Functional Assay

This protocol describes the measurement of the functional activity of LY344864 by quantifying its effect on intracellular cAMP levels in cells expressing the 5-HT1F receptor.

Materials:

-

Cells stably expressing the human 5-HT1F receptor

-

LY344864

-

Forskolin

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Cell Culture and Plating: Culture cells expressing the 5-HT1F receptor to an appropriate density and seed them into a 96-well plate.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of LY344864 in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of LY344864. Fit the data to a sigmoidal dose-response curve to determine the EC_50_ value, which represents the concentration of LY344864 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Conclusion

The in vitro data for LY344864 consistently demonstrate its profile as a potent and selective full agonist of the 5-HT1F receptor. Its high affinity and functional potency at this receptor, coupled with its selectivity over other serotonin and adrenergic receptors, make it a valuable pharmacological tool for studying the physiological and pathological roles of the 5-HT1F receptor. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds in the drug discovery and development process.

References

- 1. LY 344864 hydrochloride | 5-HT1F Receptors | Tocris Bioscience [tocris.com]

- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Development of LY344864: A Selective 5-HT1F Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY344864, a potent and selective 5-HT1F receptor agonist, emerged from early investigations into non-vasoconstrictive treatments for migraine. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of LY344864. It details its synthesis, structure-activity relationships, and key experimental protocols that elucidated its mechanism of action. While LY344864's clinical development for migraine was not pursued, it remains a valuable pharmacological tool for studying 5-HT1F receptor function and has paved the way for the development of a new class of migraine therapeutics. More recently, its role in stimulating mitochondrial biogenesis has opened new avenues of research for neurodegenerative diseases.

Introduction: The Rationale for a Selective 5-HT1F Agonist

The success of triptans, 5-HT1B/1D receptor agonists, in the acute treatment of migraine validated the role of serotonin receptors in migraine pathophysiology. However, the vasoconstrictive effects mediated by 5-HT1B receptor activation limited their use in patients with cardiovascular comorbidities. This created a clear medical need for a novel class of anti-migraine agents that could inhibit trigeminal nerve activity without causing vasoconstriction. The discovery of the 5-HT1F receptor, which is expressed in the trigeminal ganglion and is not associated with vasoconstriction, presented a promising therapeutic target. LY344864 was developed by Eli Lilly and Company as a selective agonist for this receptor.

Discovery and Synthesis

The chemical synthesis of LY344864, N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide, is rooted in the exploration of tetrahydrocarbazole scaffolds. While a detailed, publicly available step-by-step synthesis protocol for LY344864 is limited, the general approach can be inferred from patents filed by Eli Lilly and Company covering related compounds. The synthesis generally involves a multi-step process, likely beginning with the construction of the core tetrahydrocarbazole ring system, followed by the introduction of the dimethylamino group and the final acylation with 4-fluorobenzoyl chloride.

Structure-Activity Relationships (SAR)

The development of LY344864 was guided by structure-activity relationship studies focused on optimizing affinity and selectivity for the 5-HT1F receptor. For the tetrahydrocarbazole class of compounds, key structural features influencing pharmacological activity include:

-

The Tetrahydrocarbazole Core: This rigid tricyclic system provides the foundational scaffold for interaction with the receptor.

-

The Dimethylamino Group: The basic amine at the 3-position is crucial for receptor binding and agonist activity. The stereochemistry at this position is also a critical determinant of potency.

-

The 6-position Substituent: The amide linkage and the nature of the aromatic ring at this position significantly impact affinity and selectivity. The 4-fluorobenzamide moiety in LY344864 was likely selected to enhance binding to the 5-HT1F receptor.

Pharmacological Profile

LY344864 is characterized by its high affinity and selectivity for the human 5-HT1F receptor.

Receptor Binding Affinity

Radioligand binding assays have demonstrated the high affinity of LY344864 for the 5-HT1F receptor, with a reported Ki value of approximately 6 nM.[1] Its selectivity is highlighted by its significantly lower affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D.

| Receptor Subtype | pKi |

| 5-HT1F | 8.2 |

| 5-HT1B | 6.3 |

| 5-HT1D | 6.2 |

| 5-HT1A | <6.0 |

| 5-HT1E | <6.0 |

| 5-HT2A | <5.0 |

| 5-HT2C | <5.0 |

| 5-HT7 | <5.0 |

| Table 1: Binding affinities (pKi) of LY344864 for various human serotonin receptor subtypes. Data compiled from multiple sources.[2] |

Functional Activity

LY344864 is a full agonist at the 5-HT1F receptor.[1] This was demonstrated in functional assays measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the recombinant human 5-HT1F receptor. In these assays, LY344864 produced a concentration-dependent inhibition of cAMP with an EC50 value of approximately 3 nM.

| Assay | Parameter | Value |

| Radioligand Binding (h5-HT1F) | Ki | 6 nM |

| cAMP Accumulation (h5-HT1F) | EC50 | 3 nM |

| Table 2: In vitro potency of LY344864. |

Preclinical Pharmacokinetics

Preclinical studies in rats have shown that LY344864 can cross the blood-brain barrier.[1] Following intravenous administration, plasma levels of LY344864 decline over time, while brain concentrations remain relatively stable for several hours, suggesting good central nervous system penetration and retention.[1]

| Species | Route | Dose | Cmax | Tmax | Half-life | Bioavailability |

| Rat | IV | 1 mg/kg | - | - | - | - |

| Rat | Oral | - | - | - | - | - |

| Table 3: Preclinical pharmacokinetic parameters of LY344864. (Note: Comprehensive quantitative data is not readily available in the public domain). |

Mechanism of Action

5-HT1F Receptor Signaling Pathway

The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Activation of the 5-HT1F receptor by an agonist like LY344864 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This signaling cascade is believed to be the primary mechanism by which 5-HT1F agonists exert their effects.

Inhibition of Neurogenic Dural Inflammation

A key preclinical model used to evaluate potential anti-migraine drugs is the neurogenic dural inflammation model. In this model, electrical stimulation of the trigeminal ganglion in rats leads to the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), and subsequent plasma protein extravasation in the dura mater, mimicking aspects of a migraine attack. LY344864 has been shown to potently inhibit this dural plasma protein extravasation, providing strong preclinical evidence for its anti-migraine potential.[1]

Mitochondrial Biogenesis

More recent research has uncovered a novel mechanism of action for 5-HT1F receptor agonists, including LY344864. Studies have shown that activation of the 5-HT1F receptor can induce mitochondrial biogenesis through the activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] This pathway is of significant interest for the potential treatment of neurodegenerative diseases like Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.

Clinical Development and Discontinuation for Migraine

While LY344864 demonstrated a promising preclinical profile as a non-vasoconstrictive anti-migraine agent, its clinical development for this indication was not pursued. The precise reasons for this decision by Eli Lilly and Company are not publicly detailed. It is noteworthy that another selective 5-HT1F agonist from Lilly, LY334370, was discontinued during clinical trials due to findings of toxicity in animal studies.[2] It is possible that similar concerns, or a strategic decision to focus on other candidates like lasmiditan (which was eventually approved), led to the cessation of LY344864's development for migraine.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the recombinant human 5-HT1F receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA.

-

Radioligand: [3H]-Serotonin or another suitable radiolabeled 5-HT1F ligand is used at a concentration near its Kd.

-

Incubation: Membranes, radioligand, and varying concentrations of LY344864 (or a competing ligand) are incubated in a 96-well plate.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (EC50) of LY344864 at the 5-HT1F receptor.

Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured in appropriate media.

-

Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (to elevate basal cAMP levels) in the presence of varying concentrations of LY344864.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by LY344864 is plotted to determine the EC50 value.

Neurogenic Dural Inflammation Model

Objective: To evaluate the in vivo efficacy of LY344864 in a preclinical model of migraine.

Protocol:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Trigeminal Ganglion Stimulation: An electrode is placed on the trigeminal ganglion.

-

Dye Administration: A fluorescent dye (e.g., Evans blue) is injected intravenously to quantify plasma protein extravasation.

-

Drug Administration: LY344864 or vehicle is administered (e.g., intravenously or orally) prior to stimulation.

-

Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.

-

Tissue Collection: After a set period, the dura mater is collected.

-

Quantification of Extravasation: The amount of Evans blue dye that has extravasated into the dura is quantified spectrophotometrically.

-

Data Analysis: The inhibition of plasma protein extravasation by LY344864 is calculated relative to the vehicle control group.

Conclusion

LY344864 was a pioneering molecule in the development of selective 5-HT1F receptor agonists. Its discovery and preclinical characterization provided crucial validation for the concept of targeting the 5-HT1F receptor for the acute treatment of migraine without inducing vasoconstriction. Although it did not proceed through clinical development for this indication, the knowledge gained from its study was instrumental in the successful development of lasmiditan, the first approved drug in the "ditan" class. Furthermore, the more recent discovery of its role in promoting mitochondrial biogenesis has breathed new life into the study of LY344864, positioning it as a valuable tool for investigating novel therapeutic strategies for neurodegenerative disorders. The in-depth understanding of its synthesis, pharmacology, and mechanism of action continues to be of significant value to researchers in the fields of neuroscience and drug discovery.

References

- 1. Frontiers | 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation [frontiersin.org]

- 2. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to LY344864 (S-enantiomer): A Potent and Selective 5-HT1F Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY344864, the S-enantiomer of a potent and selective 5-HT1F receptor agonist. It details the compound's binding affinity, functional activity, and in vivo efficacy, with a focus on its potential as a therapeutic agent. This document includes detailed experimental protocols for key assays, quantitative data presented in structured tables, and visualizations of critical signaling pathways and experimental workflows to support further research and development.

Introduction

LY344864 is a research chemical that has been instrumental in characterizing the physiological roles of the 5-HT1F receptor.[1] As a member of the triptan and tetrahydrocarbazolamine families, its selective agonism at the 5-HT1F receptor has been a focal point for the development of novel therapeutics, particularly for migraine, without the vasoconstrictive side effects associated with other serotonin receptor agonists.[2][3] This guide synthesizes the available technical data on LY344864, offering a centralized resource for the scientific community.

Chemical Properties

-

IUPAC Name: N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide

-

Molecular Formula: C₂₁H₂₂FN₃O

-

Molar Mass: 351.42 g/mol

-

Chirality: S-enantiomer

Quantitative Data

Receptor Binding Affinity

The binding affinity of LY344864 for the human 5-HT1F receptor and its selectivity over other serotonin receptor subtypes and other neurotransmitter receptors are summarized below. The data is presented as Ki (nM), the inhibition constant.

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1F | 6 | [1] |

| 5-HT1A | 530 | [4] |

| 5-HT1B | 549 | [4] |

| 5-HT1D | 575 | [4] |

| 5-HT1E | 1415 | [4] |

| 5-HT2A | 3935 | [4] |

| 5-HT2B | 1695 | [4] |

| 5-HT2C | 3499 | [4] |

| 5-HT7 | 4851 | [4] |

| Rat α1-adrenergic | 5060 | [4] |

| Rat α2-adrenergic | 3690 | [4] |

Functional Activity

LY344864 acts as a full agonist at the 5-HT1F receptor, producing a functional response similar in magnitude to the endogenous ligand, serotonin.[1] Its potency in functional assays is detailed below.

| Assay | Parameter | Value | Reference |

| Forskolin-Induced cAMP Accumulation | EC50 | ~3 nM | [5] |

In Vivo Efficacy

The efficacy of LY344864 has been demonstrated in a rat model of migraine, where it potently inhibits neurogenic dural inflammation.

| Administration Route | Model | Parameter | Value | Reference |

| Intravenous | Neurogenic Dural Inflammation | ID50 | 0.6 ng/kg | [4] |

| Oral | Neurogenic Dural Inflammation | ID50 | 1.2 ng/kg | [4] |

Signaling Pathway

Activation of the 5-HT1F receptor by an agonist like LY344864 initiates a G-protein coupled signaling cascade. The 5-HT1F receptor is coupled to the Gi/o family of G-proteins.[6][7] Upon agonist binding, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of LY344864 for the 5-HT1F receptor.

Objective: To determine the Ki of LY344864 for the 5-HT1F receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT1F receptor.

-

Radioligand (e.g., [³H]-Sumatriptan or a specific 5-HT1F radioligand).

-

LY344864 dilutions.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT1F receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[9]

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of the radioligand (at or near its Kd), and varying concentrations of LY344864.

-

Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.[9]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of LY344864 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

cAMP Accumulation Functional Assay

This protocol outlines a method to assess the functional agonist activity of LY344864 at the 5-HT1F receptor.

Objective: To measure the inhibition of forskolin-stimulated cAMP accumulation by LY344864.

Materials:

-

Cells stably expressing the human 5-HT1F receptor.

-

Cell culture medium.

-

Forskolin.

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

LY344864 dilutions.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Lysis buffer.

Procedure:

-

Cell Culture: Culture cells expressing the 5-HT1F receptor to an appropriate confluency in 96-well plates.

-

Pre-incubation: Wash the cells and pre-incubate with IBMX for a short period to prevent cAMP degradation.[1]

-

Stimulation: Add varying concentrations of LY344864 to the cells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for a defined period (e.g., 30 minutes) at 37°C.[1]

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Quantification: Measure the intracellular cAMP levels using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of LY344864. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Neurogenic Dural Inflammation Model

This protocol describes a rat model of migraine used to evaluate the in vivo efficacy of LY344864.

Objective: To assess the ability of LY344864 to inhibit plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.

Materials:

-

Male Sprague-Dawley rats (250-350g).

-

Anesthetic (e.g., pentobarbital).

-

Stereotaxic frame.

-

Bipolar stimulating electrode.

-

Evans blue dye (for measuring plasma extravasation).

-

Saline.

-

LY344864 solution for intravenous or oral administration.

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull and drill a small hole to allow for the insertion of the stimulating electrode into the trigeminal ganglion.

-

Drug Administration: Administer LY344864 or vehicle either intravenously or orally at a predetermined time before trigeminal stimulation.[4]

-

Plasma Extravasation Marker: Inject Evans blue dye intravenously.

-

Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).[1]

-

Tissue Collection and Quantification: After a circulation period, perfuse the animal with saline to remove intravascular Evans blue. Carefully dissect the dura mater.

-

Data Analysis: Extract the Evans blue from the dura mater using a suitable solvent (e.g., formamide). Quantify the amount of extravasated dye spectrophotometrically. Calculate the percent inhibition of plasma extravasation for the LY344864-treated groups compared to the vehicle-treated group. Determine the ID50, the dose that causes 50% inhibition.

Discussion and Future Directions

LY344864 has proven to be an invaluable pharmacological tool for elucidating the role of the 5-HT1F receptor. Its high affinity and selectivity, coupled with its potent agonist activity, have facilitated the investigation of this receptor's involvement in migraine pathophysiology and other neurological conditions. The lack of vasoconstrictive properties makes the 5-HT1F receptor an attractive target for the development of safer anti-migraine therapies.[3]

Future research could focus on further characterizing the downstream signaling pathways activated by 5-HT1F receptor agonism and exploring the therapeutic potential of selective 5-HT1F agonists in other disorders where this receptor is expressed, such as neuropathic pain and anxiety.[10]

Conclusion

This technical guide provides a detailed summary of the key characteristics and experimental evaluation of LY344864 as a selective 5-HT1F receptor agonist. The presented data and protocols offer a solid foundation for researchers and drug development professionals working with this compound and targeting the 5-HT1F receptor for therapeutic intervention.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Neurogenic dural inflammation induced by inflammatory soup combined with CGRP : a modified animal model of migraine | Semantic Scholar [semanticscholar.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. "Quantifying Agonist Activity at G Protein-coupled Receptors" by Frederick J. Ehlert, Hinako Suga et al. [digitalcommons.chapman.edu]

- 5. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Therapeutic Applications of LY344864 (S-enantiomer): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY344864, the S-enantiomer of the compound, is a potent and selective serotonin 5-HT1F receptor agonist.[1] This technical guide provides a comprehensive overview of its pharmacological profile, preclinical efficacy in relevant disease models, and detailed experimental protocols for its characterization. The data presented herein supports the potential therapeutic application of LY344864 in neurological disorders, primarily migraine and potentially Parkinson's disease. This document is intended to serve as a resource for researchers and drug development professionals interested in the further investigation and potential clinical development of this compound.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors that mediate a wide range of physiological and pathological processes in the central and peripheral nervous systems. The 5-HT1F receptor subtype, in particular, has emerged as a promising therapeutic target for the treatment of migraine. Unlike the 5-HT1B/1D receptors, which are also targets for anti-migraine drugs (e.g., triptans), the 5-HT1F receptor is not associated with vasoconstriction, a key limitation of triptan therapy. LY344864 is a highly selective agonist for the 5-HT1F receptor, demonstrating significant potential for a safer and effective treatment for migraine and possibly other neurological conditions.

Pharmacological Profile

Binding Affinity and Selectivity

LY344864 exhibits high affinity for the human 5-HT1F receptor with a Ki of 6 nM.[1] Its selectivity profile has been characterized through extensive radioligand binding assays against a panel of other serotonin and adrenergic receptors. The compound shows significantly lower affinity for other 5-HT receptor subtypes and adrenergic receptors, highlighting its specificity for the 5-HT1F receptor.

Table 1: Binding Affinity of LY344864 at Various Receptors

| Receptor | Ki (µM) |

| Human 5-HT1F | 0.006 |

| Human 5-HT1A | 0.530 |

| Human 5-HT1B | 0.549 |

| Human 5-HT1D | 0.575 |

| Human 5-HT1E | 1.415 |

| Human 5-HT2B | 1.695 |

| Human 5-HT2C | 3.499 |

| Human 5-HT3A | 3.935 |

| Human 5-HT7 | 4.851 |

| Rat α1-adrenergic | 5.06 |

| Rat α2-adrenergic | 3.69 |

Data compiled from MedchemExpress.[1]

Mechanism of Action

LY344864 acts as a full agonist at the 5-HT1F receptor. The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit.[2] Activation of the 5-HT1F receptor by LY344864 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling cascade is believed to mediate the therapeutic effects of LY344864.

Diagram 1: LY344864 Signaling Pathway

Caption: Signaling pathway of LY344864 via the 5-HT1F receptor.

Potential Therapeutic Applications & Preclinical Evidence

Migraine

The primary therapeutic potential of LY344864 lies in the acute treatment of migraine. The rationale is based on the expression of 5-HT1F receptors on trigeminal neurons. Activation of these receptors is thought to inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator of neurogenic inflammation and pain in migraine.

The efficacy of LY344864 in a model of migraine has been demonstrated in the neurogenic dural inflammation model in rats. In this model, electrical stimulation of the trigeminal ganglion or topical application of an inflammatory soup (IS) on the dura mater induces plasma protein extravasation, a marker of neurogenic inflammation.[4][5]

Table 2: Efficacy of LY344864 in the Neurogenic Dural Inflammation Model

| Route of Administration | Time of Administration | ID50 |

| Intravenous (i.v.) | 10 minutes before stimulation | 0.6 ng/kg |

| Oral (p.o.) | 75 minutes before trigeminal stimulation | 1.2 ng/kg |

Data from MedchemExpress.[1]

Diagram 2: Experimental Workflow for the Neurogenic Dural Inflammation Model

Caption: Workflow for the rat neurogenic dural inflammation model.

Parkinson's Disease

Recent studies have suggested a potential role for 5-HT1F receptor agonists in the treatment of Parkinson's disease. The proposed mechanism involves the induction of mitochondrial biogenesis.

The neuroprotective effects of LY344864 have been investigated in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease. In this model, unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle leads to the progressive loss of dopaminergic neurons in the substantia nigra.[6][7][8][9]

A study showed that daily intraperitoneal administration of LY344864 (2 mg/kg) for 14 days attenuated dopaminergic neuron loss and improved behavioral endpoints in this mouse model.[1]

Diagram 3: Experimental Workflow for the 6-OHDA Mouse Model

Caption: Workflow for the 6-OHDA mouse model of Parkinson's disease.

Detailed Experimental Protocols

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1F receptor.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1F receptor.

-

Radioligand: [3H]5-HT (specific activity ~20-30 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4.

-

Non-specific Binding Control: 10 µM Serotonin.

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., LY344864).

-

In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), radioligand (final concentration ~1-2 nM), and either the test compound or the non-specific binding control.

-

Incubate at 37°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[10][11][12][13]

-

This protocol measures the ability of LY344864 to inhibit forskolin-stimulated cAMP accumulation in cells expressing the 5-HT1F receptor.[14]

-

Cell Line: CHO cells stably expressing the human 5-HT1F receptor.

-

Reagents:

-

Forskolin (adenylyl cyclase activator).

-

IBMX (phosphodiesterase inhibitor).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of LY344864 or vehicle in the presence of IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.

-

Stimulate the cells with forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Generate a concentration-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[15][16][17][18][19][20][21][22]

-

In Vivo Models

-

Animals: Male Sprague-Dawley rats (250-350 g).

-

Anesthesia: Sodium pentobarbital (50 mg/kg, i.p.).

-

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a midline sagittal incision on the scalp and expose the skull.

-

Drill a small burr hole over the superior sagittal sinus.

-

Administer LY344864 or vehicle intravenously or orally at the appropriate time before stimulation.

-

Induce neurogenic inflammation by either:

-

Electrical Stimulation: Place a stimulating electrode on the dura mater and deliver electrical pulses.

-

Inflammatory Soup (IS): Topically apply a solution containing histamine, serotonin, bradykinin, and prostaglandin E2 (all at 1 mM in saline) onto the dura.[5]

-

-

Administer Evans blue dye (50 mg/kg, i.v.) to quantify plasma protein extravasation.

-

After a set time, perfuse the animal with saline and collect the dura mater.

-

Extract the Evans blue from the dura using formamide and measure the absorbance at 620 nm.

-

For behavioral assessment, measure periorbital mechanical allodynia using von Frey filaments before and after induction of inflammation.[23][24]

-

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Pre-treat the mice with desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Inject 6-OHDA (e.g., 4 µg in 2 µl of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.[7][8][9]

-

Provide post-operative care, including analgesics and softened food.

-

Begin daily treatment with LY344864 (2 mg/kg, i.p.) or vehicle.

-

After the treatment period (e.g., 2-4 weeks), perform behavioral tests:

-

Apomorphine-induced rotations: Administer apomorphine (0.5 mg/kg, s.c.) and count the number of contralateral rotations.

-

Cylinder test: Place the mouse in a transparent cylinder and score the use of the impaired (contralateral) forelimb for wall exploration.

-

-

Euthanize the animals and perfuse with paraformaldehyde.

-

Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.[25]

-

Conclusion

LY344864 is a highly selective and potent 5-HT1F receptor agonist with a compelling preclinical profile for the treatment of migraine. Its mechanism of action, which avoids the vasoconstrictive effects associated with triptans, represents a significant potential advantage. Furthermore, emerging evidence suggests a possible role in neurodegenerative disorders such as Parkinson's disease. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of LY344864 and related compounds, ultimately aiming to translate these promising preclinical findings into novel clinical therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e-century.us [e-century.us]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease [jove.com]

- 8. 6-OHDA mouse model of Parkinson's disease [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. A homogeneous enzyme fragment complementation cyclic AMP screen for GPCR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Actin paracrystal induction by forskolin and by db-cAMP in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rodent behavior following a dural inflammation model with anti-CGRP migraine medication treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Association of Intranasal and Neurogenic Dural Inflammation in Experimental Acute Rhinosinusitis [frontiersin.org]

- 25. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]

The 5-HT1F Agonist LY 344864 (S-enantiomer): A Technical Guide to its Role in Mitochondrial Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key pathological feature in a range of acute and chronic degenerative diseases, including neurodegenerative disorders like Parkinson's disease.[1][2][3] Consequently, therapeutic strategies aimed at restoring mitochondrial homeostasis by inducing mitochondrial biogenesis (MB) are of significant interest.[3] LY 344864, a selective and potent 5-HT1F receptor agonist, has emerged as a promising small molecule inducer of this process.[1][2][4] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the action of LY 344864 on mitochondrial biogenesis, intended for professionals in biomedical research and drug development.

Introduction: LY 344864 and Mitochondrial Biogenesis

LY 344864 is a well-characterized carbazole derivative that acts as a selective agonist for the 5-HT1F serotonin receptor.[5] While initially investigated for its role in migraine treatment due to its activity on neurogenic inflammation, subsequent research has uncovered a significant, non-canonical function: the potent induction of mitochondrial biogenesis.[1][5] This activity positions the 5-HT1F receptor as a novel therapeutic target for diseases characterized by mitochondrial deficits.[1][2]

Mitochondrial biogenesis is the cellular process responsible for generating new mitochondria, a critical function for maintaining cellular energy homeostasis, particularly in high-energy-demand tissues like the brain and muscles.[6][7] This process is orchestrated by a cascade of transcription factors, with the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) acting as the master regulator.[4][6][7] PGC-1α co-activates nuclear respiratory factor 1 (NRF1) and subsequently mitochondrial transcription factor A (TFAM), which are essential for the transcription of nuclear and mitochondrial DNA (mtDNA) encoded mitochondrial proteins, respectively.[4][6][7] Studies have demonstrated that LY 344864 leverages this core pathway to stimulate the production of new, functional mitochondria.[1][4][6]

Signaling Pathway of LY 344864-Induced Mitochondrial Biogenesis

The primary mechanism by which LY 344864 induces mitochondrial biogenesis is through the activation of the 5-HT1F receptor, which initiates a signaling cascade culminating in the upregulation of PGC-1α.[4][6] Activation of PGC-1α is the pivotal event, leading to the coordinated expression of nuclear and mitochondrial genes required for assembling new mitochondria.

Quantitative Data on the Effects of LY 344864

Studies in mouse models of Parkinson's disease provide robust quantitative evidence of LY 344864's ability to augment mitochondrial biogenesis. Daily administration of LY 344864 (2 mg/kg) for 14 days resulted in significant increases in key markers.[1][2]

Table 1: Effect of LY 344864 on Mitochondrial DNA Content

| Brain Region | Treatment Group | Fold Change in mtDNA Content (vs. Vehicle) |

|---|---|---|

| Striatum | LY344864-Treated | ~1.5 - 2.0 |

| Substantia Nigra | LY344864-Treated | ~1.5 - 2.0 |

Data derived from studies in a 6-hydroxydopamine mouse model of Parkinson's disease.[1][2]

Table 2: Effect of LY 344864 on Mitochondrial Protein Expression

| Protein Marker | Encoding Genome | Brain Region | Fold Change in Protein Level (vs. Vehicle) |

|---|---|---|---|

| COX-I | Mitochondrial | Striatum | ~1.5 |

| ND1 | Mitochondrial | Striatum | ~1.5 |

| SDH-A | Nuclear | Striatum | ~1.5 |

| COX-IV | Nuclear | Striatum | ~1.5 |

COX-I: Cytochrome c oxidase subunit I; ND1: NADH dehydrogenase subunit 1; SDH-A: Succinate dehydrogenase complex flavoprotein subunit A; COX-IV: Cytochrome c oxidase subunit IV. Data from Western blot analysis.[1][2]

Detailed Experimental Protocols

The following protocols are representative of the methods used to quantify the effects of LY 344864 on mitochondrial biogenesis.

Measurement of Mitochondrial DNA (mtDNA) Content via qPCR

This protocol determines the relative copy number of mtDNA compared to nuclear DNA (nDNA). An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.[8]

-

Genomic DNA Extraction: Isolate total genomic DNA from tissue homogenates or cell lysates using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's protocol.

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for a mitochondrial-encoded gene (e.g., COX I) and a nuclear-encoded gene (e.g., β-actin), and the extracted genomic DNA template.[8]

-

Use primer concentrations typically in the range of 100-500 nM.

-